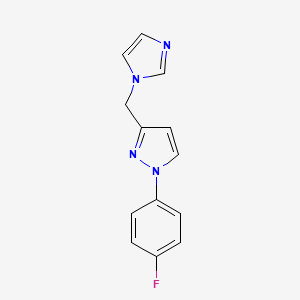
2-(3-Fluorophenyl)-5-(imidazol-1-ylmethyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluorophenyl)-5-(imidazol-1-ylmethyl)-1,3,4-oxadiazole, also known as FOZ, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. FOZ belongs to the class of oxadiazole derivatives, which have been extensively studied for their biological and pharmacological properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Fluorophenyl)-5-(imidazol-1-ylmethyl)-1,3,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-(3-Fluorophenyl)-5-(imidazol-1-ylmethyl)-1,3,4-oxadiazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-(3-Fluorophenyl)-5-(imidazol-1-ylmethyl)-1,3,4-oxadiazole has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
2-(3-Fluorophenyl)-5-(imidazol-1-ylmethyl)-1,3,4-oxadiazole has been shown to exhibit anti-tumor and anti-inflammatory activities in various in vitro and in vivo models. 2-(3-Fluorophenyl)-5-(imidazol-1-ylmethyl)-1,3,4-oxadiazole has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. 2-(3-Fluorophenyl)-5-(imidazol-1-ylmethyl)-1,3,4-oxadiazole has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(3-Fluorophenyl)-5-(imidazol-1-ylmethyl)-1,3,4-oxadiazole is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. 2-(3-Fluorophenyl)-5-(imidazol-1-ylmethyl)-1,3,4-oxadiazole has also been shown to exhibit good stability and solubility, making it suitable for various biological and pharmacological assays. However, one of the limitations of 2-(3-Fluorophenyl)-5-(imidazol-1-ylmethyl)-1,3,4-oxadiazole is its relatively low potency compared to other anti-tumor and anti-inflammatory agents, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on 2-(3-Fluorophenyl)-5-(imidazol-1-ylmethyl)-1,3,4-oxadiazole. One direction is to further investigate its anti-tumor and anti-inflammatory activities and elucidate its mechanism of action. Another direction is to explore its potential use as a fluorescent probe for the detection of metal ions and as a corrosion inhibitor for metal surfaces. Additionally, further studies are needed to evaluate the safety and efficacy of 2-(3-Fluorophenyl)-5-(imidazol-1-ylmethyl)-1,3,4-oxadiazole in animal models and clinical trials, which may lead to the development of new drugs for the treatment of cancer and inflammatory diseases.
Métodos De Síntesis
2-(3-Fluorophenyl)-5-(imidazol-1-ylmethyl)-1,3,4-oxadiazole can be synthesized by a multi-step process involving the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to obtain 3-fluorophenylhydrazine. The obtained product is then reacted with imidazole-1-carboxaldehyde to form 2-(3-fluorophenyl)-5-(imidazol-1-ylmethyl)-1,3,4-oxadiazole.
Aplicaciones Científicas De Investigación
2-(3-Fluorophenyl)-5-(imidazol-1-ylmethyl)-1,3,4-oxadiazole has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. 2-(3-Fluorophenyl)-5-(imidazol-1-ylmethyl)-1,3,4-oxadiazole has been shown to exhibit anti-tumor and anti-inflammatory activities, making it a promising candidate for the development of new drugs. 2-(3-Fluorophenyl)-5-(imidazol-1-ylmethyl)-1,3,4-oxadiazole has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a corrosion inhibitor for metal surfaces.
Propiedades
IUPAC Name |
2-(3-fluorophenyl)-5-(imidazol-1-ylmethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4O/c13-10-3-1-2-9(6-10)12-16-15-11(18-12)7-17-5-4-14-8-17/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCQQJLFGYGWFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C(O2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)-5-(imidazol-1-ylmethyl)-1,3,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-methylpyrazol-4-yl)-N-[4-[2-(3-methylpyrrolidin-1-yl)ethoxy]phenyl]acetamide](/img/structure/B7586034.png)
![1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one](/img/structure/B7586044.png)


![N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-3-methylmorpholine-4-carboxamide](/img/structure/B7586064.png)


![1-(1,3,4-Thiadiazol-2-yl)-3-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propyl]urea](/img/structure/B7586083.png)
![9-methyl-N-(4-methylphenyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7586091.png)
![1-[4-[1-(3-Methylphenyl)ethyl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7586100.png)


![1-[4-[1-(3-Methylphenyl)ethyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7586124.png)
![N-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7586137.png)